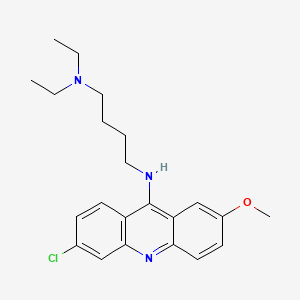
Acrichin 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Acrichin 8 involves the reaction of acridine derivatives with specific reagents under controlled conditions. One common synthetic route includes the reaction of acridine with diethylaminobutylamine and subsequent chlorination to form acridine dichlorohydrate . Industrial production methods typically involve large-scale synthesis using similar reaction pathways, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Acrichin 8 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinacrine N-oxide.
Common reagents used in these reactions include hexachloroantimonic acid for fluorometric reactions and other standard organic reagents . Major products formed from these reactions include quinacrine N-oxide, dihydroquinacrine, and various substituted derivatives .
Scientific Research Applications
Acrichin 8 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Acrichin 8 involves its interaction with cellular components. It intercalates into DNA, disrupting the replication and transcription processes . This compound also inhibits the activity of certain enzymes, such as topoisomerases, which are crucial for DNA replication . These interactions lead to the inhibition of cell proliferation and the induction of cell death in certain types of cells .
Comparison with Similar Compounds
Acrichin 8 is often compared with other acridine derivatives, such as:
Atebrin: Another antimalarial drug with similar chemical structure but different pharmacokinetic properties.
Acriflavine: Used as an antibacterial agent, it has a similar mechanism of action but is less effective against malaria.
This compound is unique due to its broad range of applications and its ability to intercalate into DNA, making it a valuable compound in both research and industry .
Properties
CAS No. |
522-21-4 |
|---|---|
Molecular Formula |
C22H28ClN3O |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
N-(6-chloro-2-methoxyacridin-9-yl)-N',N'-diethylbutane-1,4-diamine |
InChI |
InChI=1S/C22H28ClN3O/c1-4-26(5-2)13-7-6-12-24-22-18-10-8-16(23)14-21(18)25-20-11-9-17(27-3)15-19(20)22/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,24,25) |
InChI Key |
TXCSDESMIIXNRY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


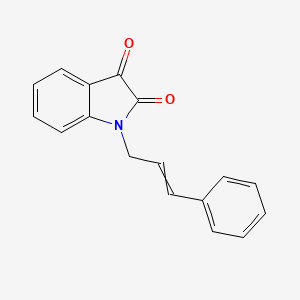
![2-[3-(Benzyloxy)-4-methoxyphenyl]-3-(3-cyclopentylpropanoyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14162782.png)
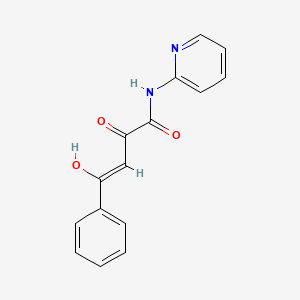

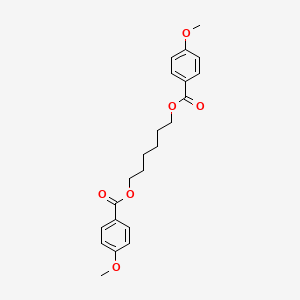
![Ethyl 2-(2,7-dimethyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14162798.png)
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B14162799.png)
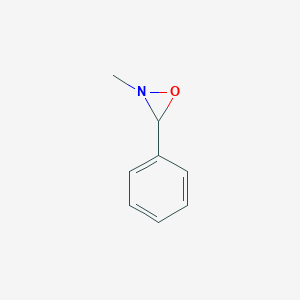
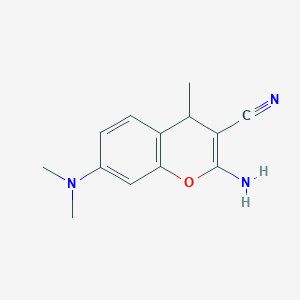
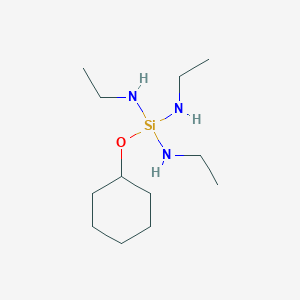
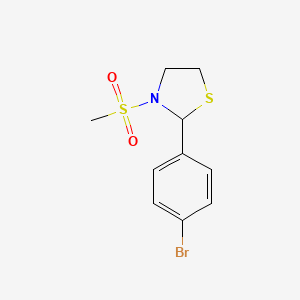
![2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol](/img/structure/B14162827.png)
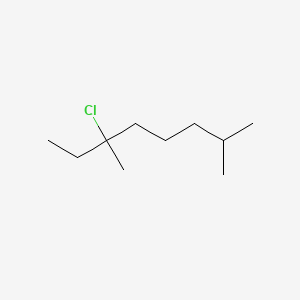
![N-[(1-methyl-2H-pyridin-2-yl)methyl]acetamide](/img/structure/B14162839.png)
